molecular formula C19H16Cl2N2O B2810615 (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide CAS No. 466673-41-6

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No. B2810615
CAS RN: 466673-41-6
M. Wt: 359.25
InChI Key: WOJJLNFDKDKMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been widely used in scientific research to investigate the role of AMPK in various biological pathways.

Mechanism of Action

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to allosteric activation of the kinase activity of the α-subunit. AMPK activation by this compound results in phosphorylation of downstream targets involved in various biological pathways. This compound has been shown to induce autophagy by activating the ULK1 complex, a downstream target of AMPK. It has also been shown to inhibit mTOR signaling, a pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis in the liver, leading to improved lipid metabolism. Additionally, this compound has been shown to induce autophagy and inhibit cell growth and proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific investigation of AMPK-mediated signaling pathways. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, such as AKT and PKA, which may complicate interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide. One area of interest is the role of AMPK activation by this compound in neurodegenerative diseases such as Alzheimer's disease. It has been shown that AMPK activation can improve cognitive function and reduce amyloid beta accumulation in mouse models of Alzheimer's disease. Another area of interest is the role of AMPK activation in cancer therapy. This compound has been shown to inhibit cell growth and proliferation in various cancer cell lines, suggesting that it may be a potential therapeutic agent for cancer treatment. Finally, further investigation is needed to determine the long-term effects of this compound on AMPK signaling and cellular function.

Synthesis Methods

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized by a multi-step process involving the coupling of 2,4-dichlorobenzonitrile with 4-isopropylphenylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 3-bromo-4-methylphenylboronic acid. The resulting intermediate is then subjected to a cyanoamide formation reaction with ethyl cyanoacetate, followed by deprotection of the ethyl ester to yield this compound.

Scientific Research Applications

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been widely used in scientific research to investigate the role of AMPK in various biological pathways. It has been shown to activate AMPK in a dose-dependent manner and to induce AMPK-mediated signaling pathways. This compound has been used to study the effects of AMPK activation on glucose and lipid metabolism, autophagy, and cell growth. It has also been used to investigate the role of AMPK in cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)9-15(11-22)19(24)23-18-8-7-16(20)10-17(18)21/h3-10,12H,1-2H3,(H,23,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJJLNFDKDKMGT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.